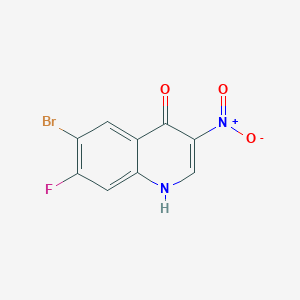
1,4-bis((9H-carbazol-9-yl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((9H-carbazol-9-yl)methyl)benzene is an organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound consists of a benzene ring substituted with two carbazole groups at the 1 and 4 positions, connected via methylene bridges. The presence of carbazole units imparts notable electronic characteristics, making it a valuable material in various applications, particularly in the field of electrochromic devices .
Mechanism of Action
Target of Action
The primary target of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is the electrochromic device . This compound is used as a potential electrode in these devices .
Mode of Action
This compound interacts with its target by being electropolymerized onto ITO transparent conductive glass . The biscarbazole-containing group in the compound shows a stronger electron-donating property than that of the ED derivatives .
Biochemical Pathways
The compound affects the electrochromic switching performance of the device . It is involved in the redox process and color-bleach kinetics .
Result of Action
The compound results in high-contrast electrochromic devices . The PbCmB film displays four types of color variations (bright gray, dark gray, dark khaki, and dark olive green) from 0.0 to 1.2 V . The P(bCmB-co-bTP) displays a high transmittance variation and a satisfactory coloration efficiency .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is electropolymerized onto ITO transparent conductive glass . The electrochromic properties of the compound are also affected by the voltage applied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis((9H-carbazol-9-yl)methyl)benzene typically involves the reaction of carbazole with a benzene derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where carbazole reacts with a benzyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((9H-carbazol-9-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or sulfonylated carbazole derivatives.
Scientific Research Applications
1,4-Bis((9H-carbazol-9-yl)methyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of electrochromic devices, organic light-emitting diodes (OLEDs), and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
1,3-Di(9H-carbazol-9-yl)benzene: Similar structure but with carbazole units at the 1 and 3 positions.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Contains multiple carbazole units and cyano groups, used as an organophotocatalyst.
3,4-Ethylenedioxythiophene derivatives: Often used in conjunction with carbazole derivatives for enhanced electronic properties
Uniqueness
1,4-Bis((9H-carbazol-9-yl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The 1,4-substitution allows for efficient charge transfer and conjugation, making it particularly effective in electrochromic and optoelectronic applications .
Properties
IUPAC Name |
9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVGOWDDWYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

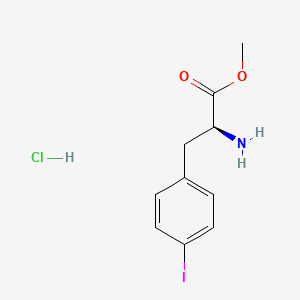
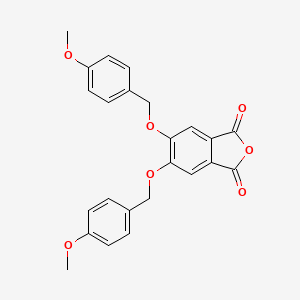
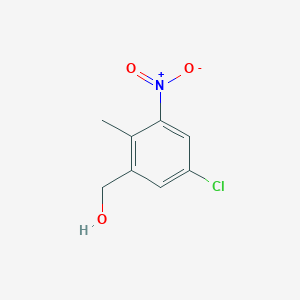
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
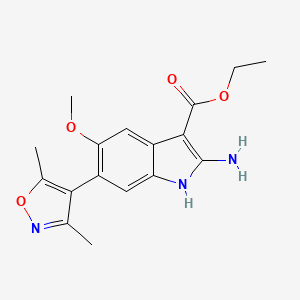

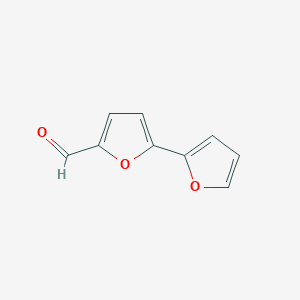
![N-benzhydryl-N-propan-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6591821.png)
![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B6591828.png)
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)

![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
